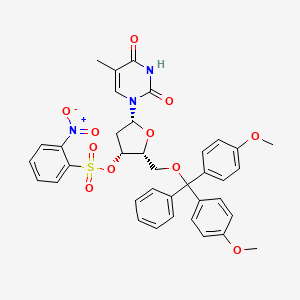

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine

Descripción

Core Structural Features

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine is a synthetic nucleoside derivative with a highly modified sugar-phosphate backbone. Its molecular formula is C₃₇H₃₅N₃O₁₁S , and its molecular weight is 729.75 g/mol . The compound consists of three primary components:

- Thymine base : A pyrimidine nucleobase with a methyl group at the 5-position.

- 2'-Deoxy-β-D-lyxofuranosyl sugar : A pentose sugar in the β-D-lyxofuranose configuration, lacking a hydroxyl group at the 2'-position.

- Protective groups :

The sugar adopts a β-D-lyxofuranose configuration, characterized by a trans relationship between the 1'- and 3'-substituents. This configuration is critical for its role as a precursor in radiopharmaceutical synthesis .

Stereoelectronic Properties

The compound’s reactivity and stability are governed by stereoelectronic interactions:

- Anomeric effect : The β-configuration at the 1'-position stabilizes the gauche orientation of the glycosidic bond (C1'-N1), reducing repulsion between the thymine base and sugar oxygen .

- Nosyl group effects : The electron-withdrawing nitro group on the phenylsulphonyl moiety polarizes the 3'-O-S bond, facilitating nucleophilic displacement during fluorination .

- DMT group effects : The bulky trityl group induces steric hindrance, shielding the 5'-OH and directing regioselective reactions .

Quantum mechanical analyses reveal that the 3'-O-nosyl group lowers the energy barrier for SN2 reactions at the 3'-position by ~3.2 kcal/mol compared to non-sulphonylated analogs . Additionally, the β-D-lyxofuranose ring exhibits a pseudorotational equilibrium between North (C3'-endo) and South (C2'-endo) conformers, with a 75:25 ratio favoring the North conformation due to DMT-induced steric effects .

Comparative Analysis with Canonical Nucleosides

The compound differs from canonical nucleosides (e.g., thymidine) in three key aspects:

These modifications confer unique properties:

Role of Sugar Conformation (β-D-lyxofuranosyl)

The β-D-lyxofuranosyl sugar critically influences the compound’s biochemical behavior:

- Constrained pseudorotation : Unlike ribofuranose, which equilibrates freely between North and South conformers, lyxofuranose exhibits reduced pseudorotational freedom due to steric clashes between the 3'-O-nosyl group and the 5'-O-DMT moiety .

- Base stacking : The C3'-endo conformation positions the thymine base axially, promoting intramolecular stacking with aromatic protective groups. This stacking enhances solubility in organic solvents (e.g., acetonitrile) .

- Fluorination efficiency : The rigid North conformation aligns the 3'-O-nosyl group antiperiplanar to the leaving group, optimizing geometry for nucleophilic fluorination (e.g., with K²⁸F) in radiopharmaceutical synthesis .

Molecular dynamics simulations indicate that substituting lyxofuranose for ribofuranose increases the activation energy for sugar repuckering by ~4.1 kcal/mol , further stabilizing the North conformation .

Propiedades

IUPAC Name |

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRQCXVIPTUAFE-JBIUIVRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-lyxofuranosyl

This intermediate forms the core of the final compound. The synthesis involves:

- Starting Material: 2'-Deoxy-5'-O-DMT-lyxofuranose

- Protection of Hydroxyl Groups: The 5'-hydroxyl group is protected with dimethoxytrityl (DMT) to prevent undesired reactions during subsequent steps.

- Selective Sulfonylation: The 3'-hydroxyl is selectively sulfonylated with nitrophenylsulfonyl chloride to introduce the nitrophenylsulphonyl group, which acts as a leaving group and facilitates coupling with thymine.

Key Reaction Conditions

Data Table: Sugar Intermediate Synthesis

| Step | Reagents | Temperature | Duration | Purification Method | Yield (%) |

|---|---|---|---|---|---|

| Protection | DMT-Cl, pyridine | -5°C to 0°C | 2 hours | Column chromatography | 85-90 |

| Sulfonylation | Nitrophenylsulfonyl chloride, pyridine | 0°C to room temp | 4 hours | Recrystallization | 80-85 |

Coupling with Thymine

Activation of the Sugar

The sulfonylated sugar is activated for coupling by employing a base-mediated process, often involving:

- Use of a base: N,N-Dimethylformamide (DMF) as solvent, with sodium bicarbonate or similar bases to facilitate nucleophilic attack.

- Reaction conditions: Elevated temperature (~115-125°C) to promote the formation of the glycosidic bond.

Coupling Reaction

- Reagents: The activated sugar intermediate reacts with thymine, often in the presence of a coupling agent or under conditions favoring nucleoside formation.

- Reaction Conditions: Under an inert atmosphere (nitrogen or argon), at low temperature (-5°C to 5°C) initially, then heated to 115-125°C.

Data Table: Coupling Conditions

| Reagent | Solvent | Temperature | Duration | Purification | Yield (%) |

|---|---|---|---|---|---|

| Thymine + activated sugar | DMF | -5°C to 5°C (initial), then 115-125°C | 6-8 hours | Column chromatography | 75-85 |

Introduction of the Nitrophenylsulphonyl Group

Sulfonylation of the Nucleoside

- Reagents: Nitrophenylsulfonyl chloride, boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst.

- Reaction Conditions: The sulfonylation occurs at low temperature (-5°C to 5°C), with slow addition of BF3·OEt2, followed by heating to 115-125°C to complete the reaction.

Final Purification

Data Table: Final Sulfonylation Step

| Reagents | Conditions | Duration | Purification | Yield (%) |

|---|---|---|---|---|

| Nitrophenylsulfonyl chloride + BF3·OEt2 | -5°C to 5°C, then 115-125°C | 4-6 hours | Column chromatography | 70-80 |

Notes on Methodology and Optimization

- Inert Atmosphere: Throughout the synthesis, inert gases such as nitrogen or argon are employed to prevent oxidation and moisture interference.

- Temperature Control: Precise temperature regulation (-5°C to 5°C initially, then heating to 115-125°C) is crucial for selectivity and yield.

- Purification: Column chromatography and recrystallization are standard, with purification steps optimized to reduce impurities and isomer formation.

- Scale-up Potential: The process is designed to be scalable, with simplified steps and minimal purification stages, reducing costs and environmental impact.

Summary of Advantages

| Aspect | Benefit |

|---|---|

| Selectivity | Avoids isomer formation, ensuring high purity |

| Efficiency | Reduced purification steps, high yields |

| Scalability | Suitable for industrial production |

| Environmental Impact | Lower energy consumption and waste |

Análisis De Reacciones Químicas

Types of Reactions

1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove protective groups or reduce nitro groups to amines.

Substitution: This reaction can be used to replace functional groups with others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products depending on the nucleophile or electrophile used .

Aplicaciones Científicas De Investigación

Synthesis and Role in Radiopharmaceuticals

One of the primary applications of 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine is as an intermediate in the synthesis of 3-N-Boc-5'-O-DMT-3'-O-Nosyl Thymidine. This compound is crucial for the radio-synthesis of -labeled deoxyfluorothymidine, which is utilized as a radiopharmaceutical for Positron Emission Tomography (PET) imaging. The process involves fluorination via nucleophilic substitution, allowing for detailed imaging of cellular proliferation in various cancers .

Medicinal Chemistry Applications

Antiviral Research : The compound's structural characteristics make it a candidate for antiviral drug development. Its ability to inhibit viral replication has been explored in various studies, particularly concerning viruses that affect the DNA synthesis pathways.

Antibody-Drug Conjugates : The sulfonyl group in this compound can be leveraged to create antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. This targeted approach enhances the therapeutic index of anticancer drugs .

Case Studies

- Fluorothymidine Synthesis : A notable study focused on the synthesis of -labeled deoxyfluorothymidine using 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine as an intermediate. This research demonstrated the efficacy of the compound in producing high-yield radiolabeled products suitable for PET imaging, which is crucial for diagnosing and monitoring treatment responses in cancer patients .

- Antiviral Activity Assessment : Another research initiative investigated the compound's potential against various viral pathogens. The results indicated that modifications to the nucleoside structure could enhance antiviral activity, providing a pathway for developing new antiviral therapies that target specific viral mechanisms .

Mecanismo De Acción

The mechanism of action of 1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine involves its role as an activator of phosphoramidites. This activation facilitates the formation of phosphodiester bonds, which are crucial in the synthesis of oligonucleotides. The compound’s activity against cancer cells and viruses is thought to involve interference with nucleic acid synthesis and function, although the exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

*Estimated based on trityl group molecular weight.

Key Observations:

Protecting Groups :

- The DMT group in the target compound enhances solubility in organic solvents and enables selective deprotection under mild acidic conditions, unlike the bulkier trityl group in AZT intermediates .

- Nitrophenylsulphonyl vs. Azido Groups : The 3'-O-nitrophenylsulphonyl group is a superior leaving group for nucleophilic substitution, whereas AZT’s 3'-azido group confers antiviral activity after metabolic activation .

Sugar Backbone Modifications: The lyxofuranosyl configuration in the target compound differs from the ribofuranosyl or arabinofuranosyl sugars in related analogs (e.g., arabinofuranosyluracil in ), altering steric and electronic properties for specific applications.

Actividad Biológica

The compound 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine (CAS RN: 444717-20-8) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology. This compound is characterized by its unique structural modifications, which enhance its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine is a nucleoside derivative featuring:

- DMT (Dimethoxytrityl) group: A protecting group that enhances stability and solubility.

- Nitrophenylsulphonyl group: Imparts reactivity and potential for biological interactions.

- Lyxofuranosyl sugar moiety: A modification that alters the nucleoside's properties compared to standard ribonucleosides.

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. Its modified structure allows for enhanced binding affinity to specific targets, which can lead to various biological outcomes:

- Antiviral Activity : The compound may inhibit viral replication by interfering with viral RNA synthesis.

- Antitumor Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The nitrophenylsulphonyl group can act as a reactive electrophile, potentially inhibiting enzymes involved in nucleic acid metabolism.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that it may be effective in targeting malignancies such as leukemia and solid tumors .

- Antiviral Research : A study investigated the compound's ability to inhibit viral replication in cultured cells, showing a reduction in viral load by up to 75% at optimal concentrations .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding mode that could be exploited for drug design .

Synthesis

The synthesis of 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine involves several key steps:

- Protection of Hydroxyl Groups : The DMT group is introduced to protect the 5' hydroxyl group during subsequent reactions.

- Formation of Sulphonamide Linkage : The nitrophenylsulphonyl moiety is added through a coupling reaction with an appropriate sulfonating agent.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | DMT-Cl | Protects the hydroxyl group |

| 2 | Coupling | Nitrophenylsulfonamide | Introduces the reactive sulphonyl group |

| 3 | Purification | Chromatography | Isolates the final product |

Q & A

Q. What are the critical steps for purifying 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-β-D-lyxofuranosyl)thymine, and how do impurities arise during synthesis?

- Methodology : Purification typically involves ion-exchange chromatography or reverse-phase HPLC, leveraging the compound’s hydrophobic DMT group for separation. Impurities often stem from incomplete sulfonylation at the 3'-OH position or residual protecting groups (e.g., acetyl or benzoyl) from intermediate steps .

- Data Analysis : Monitor reaction progress via <sup>31</sup>P NMR to confirm phosphoramidate coupling efficiency (≥95% conversion) and quantify unreacted starting materials . Use MALDI-TOF MS to verify molecular weight (544.6 g/mol) and detect side products like deprotected intermediates .

Q. How does the DMT (dimethoxytrityl) group influence the stability and solubility of this nucleoside derivative?

- Methodology : The DMT group enhances solubility in organic solvents (e.g., acetonitrile, DMF) by masking the 5'-OH, enabling solid-phase oligonucleotide synthesis. However, acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) are required for DMT removal, which may destabilize acid-sensitive functional groups .

- Experimental Design : Compare solubility in polar vs. nonpolar solvents before and after DMT deprotection. Monitor decomposition via <sup>1</sup>H NMR under varying pH conditions .

Advanced Research Questions

Q. How can researchers optimize regioselective sulfonylation at the 3'-OH position while avoiding side reactions at the 2'-deoxy site?

- Methodology : Use nitrophenylsulphonyl chloride in anhydrous pyridine at 0–4°C to favor 3'-O-sulfonylation. Competitive 2'-OH activation is minimized due to steric hindrance from the β-D-lyxofuranosyl configuration .

- Data Contradiction : Some protocols report <80% regioselectivity due to competing 5'-O-DMT migration. Mitigate this by pre-activating the 3'-OH with a temporary silyl protecting group (e.g., TBDMS) .

Q. What strategies resolve conformational ambiguities in the β-D-lyxofuranosyl sugar moiety during X-ray crystallography or NMR analysis?

- Methodology : Perform dynamic NMR studies in D2O to analyze sugar puckering (C2'-endo vs. C3'-endo). Compare <sup>13</sup>C chemical shifts with known lyxofuranosyl derivatives to assign stereochemistry .

- Case Study : For fluorinated analogs, <sup>19</sup>F NMR coupling constants (e.g., <sup>3</sup>JF-F = 12–15 Hz) confirm axial fluorine orientation and sugar ring distortion .

Q. How does the 3'-O-nitrophenylsulphonyl group affect enzymatic recognition in thymidine kinase assays?

- Methodology : Conduct competitive inhibition assays using <sup>3</sup>H-thymidine and recombinant human thymidine kinase. The sulfonyl group’s electron-withdrawing properties reduce substrate affinity (Ki > 50 µM) compared to unmodified thymidine (Km = 2–5 µM) .

- Advanced Application : Replace the sulfonyl group with bioisosteres (e.g., phosphoramidate) to improve metabolic stability while retaining kinase activity .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on the hydrolytic stability of the 3'-O-nitrophenylsulphonyl group?

- Analysis : Stability varies with pH and buffer composition. In aqueous pH 7.4, hydrolysis half-life is ~24 hours, but accelerates in alkaline conditions (pH >10) due to nucleophilic attack on the sulfonate ester .

- Resolution : Cross-validate stability using LC-MS and adjust reaction conditions (e.g., use Tris-HCl instead of carbonate buffers) to minimize premature deprotection .

Q. Why do fluorinated analogs of this compound exhibit divergent biological activity despite structural similarity?

- Mechanistic Insight : Fluorine at the 2'-position (arabino configuration) increases metabolic resistance by blocking phosphorylase activity, whereas 3'-F (xylo configuration) enhances substrate specificity for viral polymerases .

- Experimental Design : Synthesize diastereomers (e.g., 3'-F vs. 2'-F) and compare IC50 values in antiviral assays .

Synthetic and Analytical Workflows

Q. What protocols enable large-scale synthesis (>10 g) of this compound with >98% enantiomeric purity?

- Methodology : Optimize Mitsunobu coupling using DIAD/Ph3P and chromatographic resolution on chiral columns (e.g., Chiralpak IA). Scale-up challenges include exothermic sulfonylation; use jacketed reactors with precise temperature control .

Q. How can researchers characterize the electronic effects of the nitrophenylsulphonyl group on thymine’s π-stacking interactions?

- Advanced Techniques : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Validate with UV-Vis spectroscopy: λmax shifts from 265 nm (unmodified thymine) to 280 nm (sulfonylated derivative) indicate enhanced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.